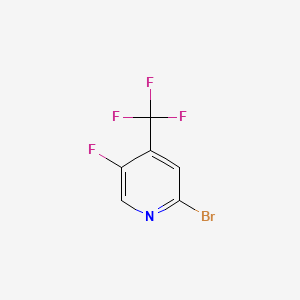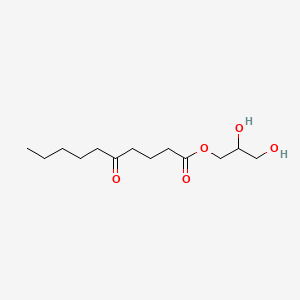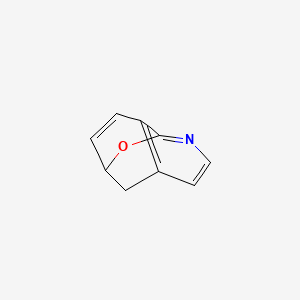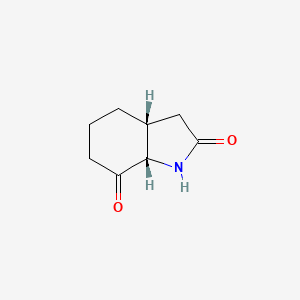
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is a chemical compound that belongs to the class of indole derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wirkmechanismus
The mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various oncogenes, including c-Myc and Cyclin D1, which are known to promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to the activation of various signaling pathways that promote apoptosis. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are known to promote cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its high potency against cancer cells. It has been shown to exhibit cytotoxic effects on various cancer cell lines at low concentrations. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively easy to synthesize, making it readily available for scientific research purposes.
One of the limitations of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is its potential toxicity to normal cells. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is relatively unstable in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione. One potential direction is the development of new derivatives of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione with improved potency and selectivity against cancer cells. Another direction is the investigation of the potential applications of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione in other fields, such as agriculture and materials science. Finally, further studies are needed to elucidate the mechanism of action of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione and its potential toxicity to normal cells, which may provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves the reaction of 3-(2-bromoethyl)-1H-indole with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction yields the desired product in good yield and high purity. This method has been widely used in the synthesis of ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, ((3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

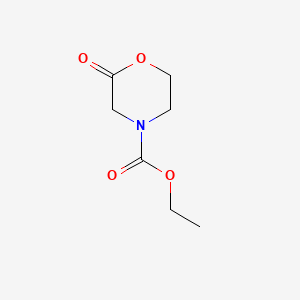
![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)
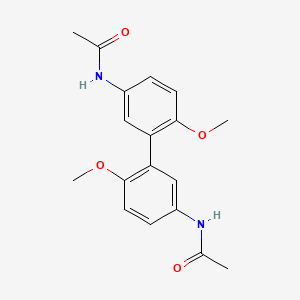
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)

